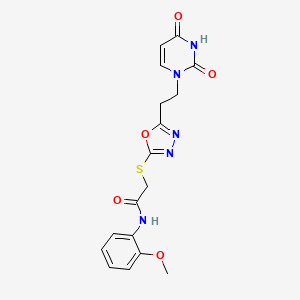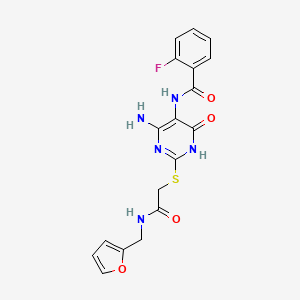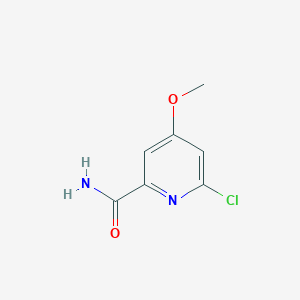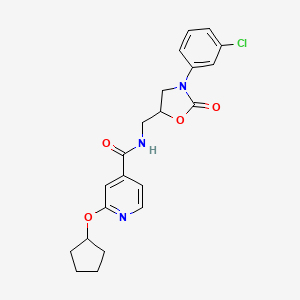
2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H17N5O5S and its molecular weight is 403.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Research has shown the synthesis of novel heterocyclic compounds derived from similar structural frameworks, demonstrating significant biological activities such as anti-inflammatory and analgesic effects. For example, a study by Abu‐Hashem et al. (2020) focused on the synthesis of novel compounds with potential anti-inflammatory and analgesic properties, highlighting the versatility of dihydropyrimidine and oxadiazole derivatives in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antitumor Potentials
Further investigations have explored the antimicrobial and antitumor potentials of dihydropyrimidine derivatives. Al-Juboori's study (2020) synthesized new dihydropyrimidine derivatives, showcasing broad biological activities including antibacterial, antiviral, and anticancer properties (Al-Juboori, 2020). This suggests that compounds within this structural class could offer pathways for developing new therapeutic agents.
Antioxidant, Analgesic, and Anti-inflammatory Actions
Research by Faheem (2018) evaluated the pharmacological potential of oxadiazole and pyrazole derivatives, including their antioxidant, analgesic, and anti-inflammatory activities. The study illustrates the broad spectrum of biological activities that similar compounds can exhibit, underscoring their relevance in the search for new pharmaceutical agents (Faheem, 2018).
Cytotoxic Activities Against Cancer Cell Lines
Al-Sanea et al. (2020) conducted research on the synthesis and in vitro cytotoxic activity of certain pyrimidine derivatives, finding that some compounds showed appreciable cancer cell growth inhibition. This indicates the potential of such molecules in the development of anticancer therapies (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
properties
IUPAC Name |
2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5S/c1-26-12-5-3-2-4-11(12)18-14(24)10-28-17-21-20-15(27-17)7-9-22-8-6-13(23)19-16(22)25/h2-6,8H,7,9-10H2,1H3,(H,18,24)(H,19,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCMPSQEPWYQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2821612.png)
![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2821614.png)
![3-chloro-5-(trifluoromethyl)-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminopyridine-2-carboximidamide](/img/structure/B2821615.png)

![1-Nitro-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B2821619.png)
![benzyl (2-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2821621.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2821622.png)
![3-Chloro-5-methoxy-N-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2821623.png)



![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2821631.png)
